3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate
Description
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate is a bicyclic sulfonamide derivative characterized by a [3.1.1] bicyclo framework. Key structural features include:
- Bicyclic Core: A fused seven-membered ring system with sulfur (thia) at position 3 and nitrogen (aza) at position 4.
- Sulfone Group: The sulfur atom is oxidized to a 3,3-dioxide (sulfone), enhancing polarity and stability.
- 4-Methylbenzenesulfonate Ester: A para-toluenesulfonyl (tosyl) group is attached, likely acting as a leaving group or solubilizing moiety.
For example, the tert-butyl carboxylate derivative (C10H17NO4S, MW 247.31) shares the bicyclo[3.1.1]heptane sulfone core but differs in substituents .
Properties
IUPAC Name |
3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;7-9(8)2-4-1-5(3-9)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHCDJEFCJOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CS(=O)(=O)CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate typically involves the reaction of 3-Thia-6-azabicyclo[3.1.1]heptane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential use in the development of pharmaceuticals, particularly as a therapeutic agent targeting specific biological pathways.
Antimicrobial Activity
Research indicates that derivatives of 3-thia-6-azabicyclo[3.1.1]heptane exhibit antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of certain bacterial strains, making them candidates for antibiotic development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. In particular, it has shown promise in inhibiting enzymes related to bacterial virulence factors, which could lead to new treatments for infections caused by resistant bacteria .
Biological Research Applications
In addition to its medicinal uses, this compound is valuable in biological research for studying cellular processes and mechanisms.
Type III Secretion System Inhibition
One notable application is in the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. The compound has been tested and found to significantly reduce the secretion of virulence factors, which is crucial for bacterial pathogenicity. This characteristic suggests its potential as a lead compound in developing anti-infective therapies targeting T3SS .
Molecular Mechanisms of Action
Studies have employed this compound to elucidate molecular mechanisms underlying various biological processes. By understanding how it interacts with specific proteins or pathways, researchers can gain insights into disease mechanisms and identify new therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Bicyclic Sulfur/Nitrogen Heterocycles
Key Observations:
Bicyclo System Geometry :
- The [3.1.1] system (target compound) has two five-membered rings, while beta-lactams like mezlocillin use a [3.2.0] system, creating a strained four-membered beta-lactam ring critical for antibiotic activity .
- The [3.1.1] framework may confer rigidity but lacks the beta-lactam's reactivity.
Heteroatom Positioning: Swapping sulfur and nitrogen positions (e.g., 6-thia-3-aza vs.
Functional Groups :
- Sulfone vs. Sulfide : Sulfones (e.g., target compound, WXC00720) are more polar and stable than sulfides (e.g., 6-thia-3-azabicyclo[3.1.1]heptane), influencing solubility and metabolic resistance .
- Tosylate vs. Carboxylate : The tosyl group in the target compound is a superior leaving group compared to the tert-butyl carboxylate in WXC00720, suggesting utility in nucleophilic substitution reactions .
Biological Activity
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 1520084-22-3
- Molecular Formula : C12H17N O5S2
- Molecular Weight : 319.397 g/mol
- Structure : The compound features a bicyclic structure with both sulfur and nitrogen atoms, which contributes to its unique reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 2.877 |
| Polar Surface Area (PSA) | 117.300 |
The biological activity of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is attributed to its ability to interact with various biological targets:
- Antihistamine Activity : Preliminary studies suggest that this compound may function as an antihistamine, potentially reducing physiological effects such as vasodilation and bronchoconstriction induced by histamine.
- Enzyme Interactions : The compound may serve as a valuable tool in studying enzyme interactions and protein binding due to its unique bicyclic structure, which allows for specific binding to active sites on enzymes .
Case Studies and Research Findings
- Inhibition of Type III Secretion System (T3SS) :
- Chemical Reactivity :
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, it is useful to compare it with other similar compounds:
| Compound Name | Key Differences |
|---|---|
| 3-Thia-6-azabicyclo[3.1.1]heptane | Lacks the dioxide functionality |
| 4-Methylbenzenesulfonate | Additional sulfonate group influences solubility and reactivity |
Q & A
Q. What are the established synthetic routes for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate, and what solvent systems are optimal for its crystallization?
The compound is typically synthesized via bicyclic lactam sulfonation followed by sulfonate esterification. Key steps involve the use of sulfonating agents (e.g., sulfur trioxide complexes) and subsequent reaction with 4-methylbenzenesulfonyl chloride. Optimal crystallization solvents include methanol, ethanol, or acetone due to their ability to dissolve polar intermediates while precipitating the final product. Pharmacopeial standards recommend solvent purity >99.5% to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclic core and sulfonate group?
- NMR : H and C NMR are critical for confirming the bicyclo[3.1.1]heptane scaffold. The sulfonate group () shows distinct C shifts at 110–120 ppm and H coupling patterns for the methylbenzenesulfonate moiety.
- FT-IR : Strong absorption bands at 1170–1190 cm (asymmetric S=O stretching) and 1040–1060 cm (symmetric S=O stretching) confirm sulfonate presence.
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 317.05 (calculated for ) .
Q. How can researchers verify the compound’s structural integrity during storage?
Stability studies under ICH guidelines recommend:
- HPLC-PDA : Monitor degradation products (e.g., sulfonic acid derivatives) using a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient.
- Karl Fischer Titration : Ensure water content <0.2% to prevent hydrolysis.
- Thermogravimetric Analysis (TGA) : Detect decomposition above 200°C, correlating with sulfonate group stability .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved when the compound is exposed to varying pH conditions?
Acidic or basic conditions may protonate/deprotonate the azabicyclo nitrogen, altering coupling constants. For example:
- At pH < 3, the nitrogen protonation shifts H NMR signals upfield by 0.2–0.5 ppm.
- At pH > 10, deprotonation reduces splitting patterns in the bicyclic region. Use deuterated buffers (e.g., /NaOD or ) to stabilize pH during analysis .
Q. What strategies ensure ≥98% purity during scale-up synthesis, based on pharmacopeial standards?
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove unreacted sulfonyl chloride.
- Column Chromatography : Silica gel with 5–10% methanol/dichloromethane eluent isolates polar impurities.
- HPLC Method : USP method L71 specifies a 5 µm C8 column, 1.0 mL/min flow, and UV detection at 254 nm. Acceptance criteria: single impurity <0.5% .
Q. How does the compound’s stability under oxidative stress inform formulation development?
Accelerated oxidative studies (40°C/75% RH, 10 mM ) show:
- Degradation Pathway : Sulfonate ester cleavage generates 4-methylbenzenesulfonic acid (retention time: 3.2 min via HPLC).
- Stabilizers : Addition of 0.1% EDTA reduces metal-catalyzed oxidation, extending shelf life by 30% .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in aqueous vs. organic solvents?
- Aqueous Solubility : 8.7 mg/mL in at 25°C (pH 7.4), but drops to 2.1 mg/mL at pH 2 due to protonation-induced hydrophobicity.
- Organic Solubility : >50 mg/mL in DMSO or DMF, but <5 mg/mL in THF. Contradictions arise from improper pH control or solvent polarity mismatches. Use potentiometric titration to validate solubility under controlled conditions .
Q. What experimental controls mitigate variability in biological activity assays?
- Negative Control : Replace the compound with equimolar sodium 4-methylbenzenesulfonate to isolate bicyclo-dependent effects.
- Positive Control : Use tazobactam (a structurally related β-lactamase inhibitor) to benchmark enzyme inhibition activity.
- Buffer System : Phosphate buffer (50 mM, pH 7.4) with 0.01% Tween-80 prevents aggregation .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 317.38 g/mol | |
| LogP (Octanol/Water) | -1.2 ± 0.3 | |
| pKa (Sulfonate Group) | 1.2 ± 0.1 | |
| Melting Point | 185–188°C (dec.) |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| Acidic (0.1 M HCl, 70°C) | 12.5 | Sulfonic acid |
| Oxidative (0.3% ) | 8.7 | Sulfoxide |
| Photolytic (ICH Q1B) | 4.2 | Isomerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
